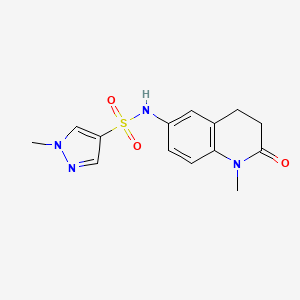
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime, also known as N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine:
Medicinal Chemistry
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime has shown potential in medicinal chemistry, particularly in the development of new drugs. Oxime derivatives are known for their ability to act as antidotes for organophosphate poisoning by reactivating acetylcholinesterase . This compound could be explored for similar applications, potentially leading to new treatments for nerve agent poisoning.
Catalysis
In the field of catalysis, oxime compounds are often used as ligands in metal-catalyzed reactions. (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime can be utilized in the synthesis of coordination complexes that serve as catalysts for various organic transformations . These catalysts can improve reaction efficiency and selectivity in industrial processes.
Organic Synthesis
This compound can be employed in organic synthesis as an intermediate. Oximes are versatile functional groups that can be converted into a variety of other functional groups, such as amides, nitriles, and amines . This makes (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime valuable in the synthesis of complex organic molecules.
Material Science
In material science, (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime can be used in the development of conductive polymers. Thiophene derivatives are known for their electroactive properties, and incorporating oxime functionalities can enhance the material’s stability and conductivity . These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Analytical Chemistry
Oxime compounds are useful in analytical chemistry for the detection and quantification of various analytes. (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime can be used in the development of sensors for detecting metal ions and other substances . These sensors can be applied in environmental monitoring and clinical diagnostics.
Agriculture
In agriculture, oxime derivatives have been explored for their potential as plant growth regulators and pesticides . (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime could be investigated for similar applications, potentially leading to new agrochemicals that improve crop yield and protect against pests.
Coordination Chemistry
This compound can be used in coordination chemistry to form complexes with various metal ions. These complexes can exhibit unique properties and have applications in areas such as catalysis, material science, and medicinal chemistry . The study of these complexes can also provide insights into the fundamental aspects of coordination chemistry.
Crystal Engineering
In crystal engineering, (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime can be used to design and synthesize new crystalline materials with desired properties . These materials can have applications in areas such as drug delivery, where the crystal structure can influence the release rate and bioavailability of the drug.
Propriétés
IUPAC Name |
(NE)-N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKILSOFQWEKNO-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CSC(=C1OC)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)



![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)


![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
